Aminoacetaldehyde

Overview

Description

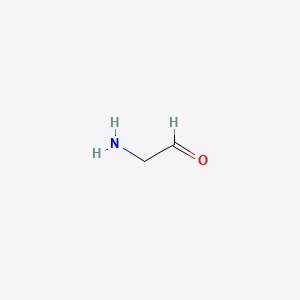

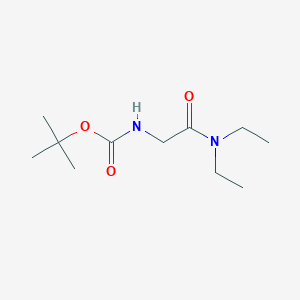

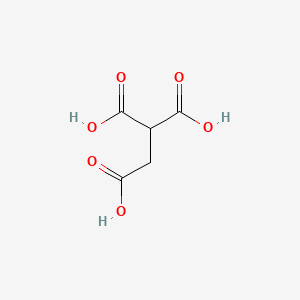

Aminoacetaldehyde is an organic compound with the formula OHCCH2NH2 . It is unstable under usual laboratory conditions and tends to undergo self-condensation . Aminoacetaldehyde diethylacetal is a stable surrogate . In nature, it is produced by oxygenation of taurine catalyzed by taurine dioxygenase .

Synthesis Analysis

Aminoacetaldehyde can be synthesized from readily available aminoacetaldehyde dimethyl acetal . An improved method for the stereoselective synthesis of (Z)-2-oxyneamides has been described, which uses aminoacetaldehyde dimethyl acetal as a common building block for the preparation of various acylated and sulfonylated 2-oxyenamides .Molecular Structure Analysis

The molecular formula of Aminoacetaldehyde is C2H5NO . The average mass is 59.067 Da and the monoisotopic mass is 59.037113 Da .Chemical Reactions Analysis

Aminoacetaldehyde is involved in the stereoselective synthesis of (Z)-2-oxyneamides . It is also used in the formation of acetals/ketals . In nature, it is produced by oxygenation of taurine catalyzed by taurine dioxygenase .Physical And Chemical Properties Analysis

Aminoacetaldehyde has a molecular weight of 59.07 g/mol . It is an omega-aminoaldehyde and an amino aldehyde . It is a conjugate base of an ammonioacetaldehyde .Scientific Research Applications

Agrochemical Intermediate

2-Aminoacetaldehyde serves as an intermediate in the synthesis of agrochemicals. Its reactivity allows for the production of various compounds that can be used in agriculture to protect crops, enhance growth, or improve yield. For instance, it can be transformed into molecules that act as herbicides or pesticides .

Pharmaceutical Synthesis

In the pharmaceutical industry, 2-Aminoacetaldehyde is utilized as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its ability to easily undergo reactions such as Schiff base formation and reductive amination makes it valuable for constructing complex molecules used in medications .

Organic Synthesis Material Intermediate

This compound is also a key material in organic synthesis, particularly in the construction of heterocyclic compounds which are prevalent in many drugs and biologically active molecules. It can be used to introduce amino aldehyde functionality into larger molecules, which is a crucial step in synthesizing various organic compounds .

Stereoselective Synthesis

2-Aminoacetaldehyde derivatives are important in stereoselective synthesis, which is essential for creating compounds with specific three-dimensional orientations. This is particularly important in the drug industry, where the stereochemistry of a drug can affect its efficacy and safety .

Chemical Research and Development

Researchers use 2-Aminoacetaldehyde in chemical research to study reaction mechanisms and develop new synthetic methodologies. Its properties make it an excellent candidate for exploring novel chemical reactions and pathways .

Material Science

In material science, 2-Aminoacetaldehyde can be used to modify the properties of materials, such as polymers, by incorporating it into the polymer chain. This can lead to the development of materials with new or improved features, such as increased strength, flexibility, or chemical resistance .

Safety And Hazards

Aminoacetaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The understanding of the function of ALDHs in stem cell systems is underdeveloped, particularly given the broad range of cell types that have been isolated on the basis of ALDH activity . Future studies are needed to understand the metabolic role of different ALDH isoform in the control of stem cell phenotype and cell fate during development, tissue homeostasis, or repair, as well as carcinogenesis .

properties

IUPAC Name |

2-aminoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c3-1-2-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIIBVSRGJSHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215728 | |

| Record name | 2-Aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoacetaldehyde | |

CAS RN |

6542-88-7 | |

| Record name | Acetaldehyde, amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G7022MOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Aminoacetaldehyde has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol.

A: While specific spectroscopic data isn't extensively detailed in the provided research, [] [] 13C-NMR spectroscopy has been used to characterize aminoacetaldehyde derivatives, particularly its hydrate form and various acetals. []

A: TauD, an enzyme found in Escherichia coli and expressed under sulfur starvation conditions, utilizes taurine as a sulfur source. TauD catalyzes the conversion of taurine to sulfite and aminoacetaldehyde, with α-ketoglutarate acting as a co-substrate. [] []

A: Aminoacetaldehyde dimethyl acetal serves as a crucial building block in the synthesis of various imidazole derivatives. For instance, reacting dimethyl N-(4-arylthiazol-2-yl)dithiocarbonimidodithioates with aminoacetaldehyde dimethyl acetal in refluxing acetic acid leads to the formation of 1-(4-arylthiazol-2-yl)-2-methylthioimidazoles. []

A: Aminoacetaldehyde plays a crucial role in the Pomeranz-Fritsch isoquinoline synthesis. For instance, reacting piperonal with aminoacetaldehyde dimethyl acetal, followed by treatment with benzylmagnesium chloride, leads to the formation of 1-(3,4-methylenedioxyphenyl)-2-phenylethylaminoacetaldehyde dimethyl acetal, which can be further cyclized to yield isoquinoline derivatives. [] Similar strategies have been employed in the synthesis of other isoquinoline derivatives, including thiaolivacine and its analogs. []

A: Aminoacetaldehyde dimethyl acetal, generated from the ammonolysis of chloroacetaldehyde dimethyl acetal, serves as a key intermediate in a one-pot synthesis of praziquantel. It undergoes a condensation reaction with an intermediate derived from beta-phenylethylamine and chloroacetyl chloride, ultimately leading to the formation of praziquantel through a series of cyclization and condensation reactions. []

A: N-acyl-aminoacetaldehydes are potent inhibitors of the cysteine protease papain. These aldehydes, predominantly present in their hydrated form in aqueous solutions, bind to papain's active site, forming a hemithioacetal adduct with the active site thiol group. []

A: Computational studies using ab initio molecular orbital calculations have provided valuable insights into the suicide inactivation of ethanolamine ammonia-lyase by substrate analogs like glycolaldehyde and 2-hydroxyethylhydrazine. These analogs, upon interaction with the enzyme, lead to the formation of highly stabilized radical species. This stabilization significantly increases the endothermicity of the hydrogen-reabstraction step, effectively halting the normal catalytic cycle of the enzyme. []

A: Research highlights the use of aminoacetaldehyde derivatives in synthesizing bioactive molecules. For example, N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3- yl)aminoacetaldehyde dimethyl acetals have been investigated for their potential anti-HIV and anticancer activities. [] Additionally, aminoacetaldehyde serves as a key building block in the synthesis of praziquantel, a medication used to treat parasitic worm infections. []

A: Future research on aminoacetaldehyde could focus on: - Further elucidating the physiological role of the PA4189-encoded enzyme in different bacterial species and exploring its potential as a drug target. [] - Developing novel synthetic methodologies using aminoacetaldehyde as a starting material for generating diverse heterocyclic compounds with potential biological activities. - Investigating the potential of aminoacetaldehyde derivatives as inhibitors or modulators of other enzymes, particularly those involved in amino acid metabolism and aldehyde detoxification pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)